molecular formula C11H16N2 B11912083 N,N-dimethyl-5,6,7,8-tetrahydroisoquinolin-8-amine

N,N-dimethyl-5,6,7,8-tetrahydroisoquinolin-8-amine

Cat. No.: B11912083
M. Wt: 176.26 g/mol
InChI Key: NIYRJBGYQWFLAO-UHFFFAOYSA-N
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Description

N,N-dimethyl-5,6,7,8-tetrahydroisoquinolin-8-amine is an organic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a tetrahydroisoquinoline core with a dimethylamino group attached, making it a versatile molecule for various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-5,6,7,8-tetrahydroisoquinolin-8-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reduction of isoquinoline derivatives using hydrogenation techniques. The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) under controlled temperature and pressure .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-5,6,7,8-tetrahydroisoquinolin-8-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline derivatives, fully hydrogenated tetrahydroisoquinolines, and various substituted isoquinolines .

Scientific Research Applications

N,N-dimethyl-5,6,7,8-tetrahydroisoquinolin-8-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-dimethyl-5,6,7,8-tetrahydroisoquinolin-8-amine involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of enzymes such as DHFR and CDK2, leading to cell cycle arrest and apoptosis in cancer cells. The compound’s ability to inhibit these enzymes is attributed to its structural compatibility with the enzyme’s active site, allowing it to effectively block enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-5,6,7,8-tetrahydroisoquinolin-8-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and reactivity. Its ability to inhibit multiple enzymes and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

N,N-dimethyl-5,6,7,8-tetrahydroisoquinolin-8-amine

InChI

InChI=1S/C11H16N2/c1-13(2)11-5-3-4-9-6-7-12-8-10(9)11/h6-8,11H,3-5H2,1-2H3

InChI Key

NIYRJBGYQWFLAO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CCCC2=C1C=NC=C2

Origin of Product

United States

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